molecular formula C10H12Cl2FNO2 B13478787 methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Cat. No.: B13478787
M. Wt: 268.11 g/mol
InChI Key: RVRVQRPHGLKMOU-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorinated and fluorinated phenyl ring, and a propanoate ester. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and methyl acrylate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Catalysts: Such as palladium on carbon for the hydrogenation step.

    Purification: Techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
  • Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry (2S), which can influence its biological activity and interactions compared to its (2R) or (3S) counterparts.

Properties

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1

InChI Key

RVRVQRPHGLKMOU-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)F)Cl)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.